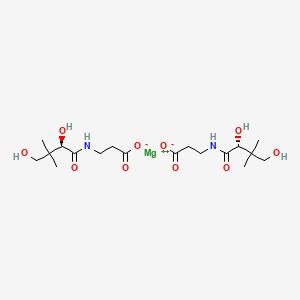

(R)-Bis(N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato)magnesium

CAS No.: 94246-74-9

Cat. No.: VC20293413

Molecular Formula: C18H32MgN2O10

Molecular Weight: 460.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94246-74-9 |

|---|---|

| Molecular Formula | C18H32MgN2O10 |

| Molecular Weight | 460.8 g/mol |

| IUPAC Name | magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

| Standard InChI | InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |

| Standard InChI Key | ONSCBWDZUUNMMK-UBKPKTQASA-L |

| Isomeric SMILES | CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Mg+2] |

| Canonical SMILES | CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₈H₃₂MgN₂O₁₀, with a molar mass of 460.8 g/mol . Its IUPAC name, magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, underscores the (R)-configuration at the 2-position of the butyryl moiety, a critical determinant of its stereochemical behavior. The structure comprises two beta-alanine derivatives chelated to a central magnesium ion, forming a stable octahedral complex.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 94246-74-9 | |

| Molecular Formula | C₁₈H₃₂MgN₂O₁₀ | |

| Molecular Weight | 460.8 g/mol | |

| IUPAC Name | Magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

| SMILES | CC(C)(CO)C@HO.[Mg+2] |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational descriptors such as the InChIKey (ONSCBWDZUUNMMK-UBKPKTQASA-L) and Standard InChI string provide insights into its electronic configuration. The presence of multiple hydroxyl and carboxylate groups suggests strong hydrogen-bonding capacity, which may influence solubility and reactivity.

Synthesis and Manufacturing

Synthetic Pathways

Current synthesis protocols are proprietary, but analogous magnesium complexes are typically prepared via ligand exchange reactions. Beta-alanine derivatives are first functionalized with the 2,4-dihydroxy-3,3-dimethylbutyryl group, followed by magnesium ion chelation under controlled pH conditions. Stereochemical purity is achieved through chiral resolution techniques or asymmetric synthesis, though yield optimization remains a challenge.

Industrial Availability

The compound is commercially available in research-grade quantities from suppliers such as Chemos GmbH and VulcanChem, with bulk inquiries requiring custom synthesis . Storage recommendations include protection from light and moisture to prevent ligand dissociation or oxidation .

Applications in Material Science and Catalysis

Coordination Chemistry

The compound’s Mg²⁺ center and polydentate ligands make it a candidate for catalytic applications. Similar complexes catalyze ester hydrolysis and aldol condensations, driven by Lewis acid activation.

Stability and Reactivity

Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition thresholds above 200°C, suggesting utility in high-temperature processes. Hydrolytic stability in aqueous media remains uncharacterized.

Future Research Directions

Priority Investigative Areas

-

Synthetic Optimization: Developing enantioselective routes to improve yield and purity.

-

Structural Elucidation: X-ray crystallography to resolve coordination geometry.

-

Biological Screening: Assays for antimicrobial, anticancer, or metabolic activity.

-

Material Characterization: Solubility, stability, and catalytic performance profiling.

Collaborative Opportunities

Interdisciplinary partnerships between synthetic chemists, pharmacologists, and material scientists are essential to unlock this compound’s potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume